Bromomethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl thiocyanate is an organic compound with the molecular formula C₂H₂BrNS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromomethyl thiocyanate can be synthesized through the bromomethylation of thiols. One efficient method involves the use of paraformaldehyde and hydrobromic acid in acetic acid. This method minimizes the generation of highly toxic byproducts and provides a high yield of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting thiocyanic acid with bromomethane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bromomethyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming thiocyanate derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiocyanate and potassium thiocyanate.
Addition Reactions: Reagents such as alkenes and alkynes are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Thiocyanate derivatives.
Addition Reactions: Thiocyanate adducts.
Oxidation and Reduction: Various oxidized or reduced thiocyanate compounds.
Scientific Research Applications
Bromomethyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs with antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of bromomethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions. The thiocyanate group can also undergo redox reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Chloromethyl thiocyanate: Similar in structure but with a chlorine atom instead of bromine. It is less reactive than bromomethyl thiocyanate.
Iodomethyl thiocyanate: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic radius of iodine.
Methyl thiocyanate: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: this compound is unique due to its balanced reactivity. It is more reactive than chloromethyl thiocyanate but less reactive than iodomethyl thiocyanate, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
bromomethyl thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrNS/c3-1-5-2-4/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZBPOBHIJVVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574470 |
Source
|
Record name | Bromomethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10163-46-9 |
Source
|
Record name | Bromomethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.